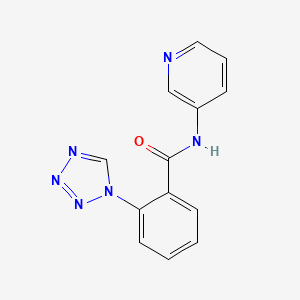
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine, also known as TRO19622, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine is not fully understood. However, it has been suggested that 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine can modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been reported to reduce the expression of fibrotic markers, such as α-SMA and collagen I, in the liver. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of using 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have neuroprotective effects and can reduce inflammation in the brain, making it a promising candidate for further research. Another area of interest is its potential use in the treatment of fibrosis. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have anti-fibrotic properties and can reduce the formation of scar tissue in the liver, making it a potential therapeutic option for liver fibrosis. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine and its potential use in cancer therapy.
Synthesis Methods
The synthesis of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine involves the reaction of 2-chlorobenzylamine and 3,4-dichlorobenzaldehyde in the presence of piperazine. The reaction is carried out under reflux in ethanol as a solvent. The resulting product is then purified using column chromatography. This method has been reported to yield 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine in high purity and yield.
Scientific Research Applications
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have neuroprotective effects and can reduce inflammation in the brain. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been found to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been reported to have anti-fibrotic properties and can reduce the formation of scar tissue in the liver.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-4-2-1-3-15(16)13-23-7-9-24(10-8-23)22-12-14-5-6-17(20)18(21)11-14/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIIMHSMRAHPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6129242.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6129259.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![1-allyl-4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B6129283.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B6129291.png)
![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-3-phenyl-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B6129306.png)
![2-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6129319.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129327.png)
![1-methyl-6-oxo-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6129335.png)
![1-[benzyl(methyl)amino]-3-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129338.png)
